RO-41-1049 hydrochloride RO-41-1049 hydrochloride RO-41-1049 hydrochloride is a selective and reversible inhibitor of MAO-A.
Brand Name: Vulcanchem
CAS No.: 127917-66-2
VCID: VC0541657
InChI: InChI=1S/C12H12FN3OS.ClH/c13-9-3-1-2-8(6-9)11-10(16-7-18-11)12(17)15-5-4-14;/h1-3,6-7H,4-5,14H2,(H,15,17);1H
SMILES: C1=CC(=CC(=C1)F)C2=C(N=CS2)C(=O)NCCN.Cl
Molecular Formula: C12H13ClFN3OS
Molecular Weight: 301.77 g/mol

RO-41-1049 hydrochloride

CAS No.: 127917-66-2

Inhibitors

VCID: VC0541657

Molecular Formula: C12H13ClFN3OS

Molecular Weight: 301.77 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

RO-41-1049 hydrochloride - 127917-66-2

CAS No. 127917-66-2
Product Name RO-41-1049 hydrochloride
Molecular Formula C12H13ClFN3OS
Molecular Weight 301.77 g/mol
IUPAC Name N-(2-aminoethyl)-5-(3-fluorophenyl)-1,3-thiazole-4-carboxamide;hydrochloride
Standard InChI InChI=1S/C12H12FN3OS.ClH/c13-9-3-1-2-8(6-9)11-10(16-7-18-11)12(17)15-5-4-14;/h1-3,6-7H,4-5,14H2,(H,15,17);1H
Standard InChIKey RRNSPXUFTKJIEZ-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)C2=C(N=CS2)C(=O)NCCN.Cl
Canonical SMILES C1=CC(=CC(=C1)F)C2=C(N=CS2)C(=O)NCCN.Cl
Appearance Solid powder
Description RO-41-1049 hydrochloride is a selective and reversible inhibitor of MAO-A.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms N-(2-aminoethyl)-5-(3-fluorophenyl)-4-thiazolecarboxamide
Ro 41-1049
Ro-41-1049
Reference 1: Culver KE, Szechtman H, Levant B. Altered dopamine D2-like receptor binding in rats with behavioral sensitization to quinpirole: effects of pre-treatment with Ro 41-1049. Eur J Pharmacol. 2008 Sep 11;592(1-3):67-72. doi: 10.1016/j.ejphar.2008.06.101. PubMed PMID: 18644362; PubMed Central PMCID: PMC2577911.
2: Pestana M, Soares-da-Silva P. Effect of type A and B monoamine oxidase selective inhibition by Ro 41-1049 and Ro 19-6327 on dopamine outflow in rat kidney slices. Br J Pharmacol. 1994 Dec;113(4):1269-74. PubMed PMID: 7889283; PubMed Central PMCID: PMC1510508.
3: Vieira-Coelho MA, Fernandes MH, Soares-da-Silva P. In vivo effects of the monoamine oxidase inhibitors Ro 41-1049 and Ro 19-6327 on the production and fate of renal dopamine. J Neural Transm Suppl. 1994;41:365-70. PubMed PMID: 7931252.
4: Brannan T, Prikhojan A, Yahr MD. Effect of a selective MAO-A inhibitor (Ro 41-1049) on striatal L-dopa and dopamine metabolism: an in vivo study. J Neural Transm Park Dis Dement Sect. 1994;8(1-2):99-105. PubMed PMID: 7893380.
5: Saura J, Kettler R, Da Prada M, Richards JG. Quantitative enzyme radioautography with 3H-Ro 41-1049 and 3H-Ro 19-6327 in vitro: localization and abundance of MAO-A and MAO-B in rat CNS, peripheral organs, and human brain. J Neurosci. 1992 May;12(5):1977-99. PubMed PMID: 1578281.
6: Fernandes MH, Soares-da-Silva P. Effects of MAO-A and MAO-B selective inhibitors Ro 41-1049 and Ro 19-6327 on the deamination of newly formed dopamine in the rat kidney. J Pharmacol Exp Ther. 1990 Dec;255(3):1309-13. PubMed PMID: 2124622.
7: Cesura AM, Bös M, Galva MD, Imhof R, Da Prada M. Characterization of the binding of [3H]Ro 41-1049 to the active site of human monoamine oxidase-A. Mol Pharmacol. 1990 Mar;37(3):358-66. PubMed PMID: 2314388.
8: Da Prada M, Kettler R, Keller HH, Cesura AM, Richards JG, Saura Marti J, Muggli-Maniglio D, Wyss PC, Kyburz E, Imhof R. From moclobemide to Ro 19-6327 and Ro 41-1049: the development of a new class of reversible, selective MAO-A and MAO-B inhibitors. J Neural Transm Suppl. 1990;29:279-92. Review. PubMed PMID: 2193111.
PubChem Compound 5311308
Last Modified Nov 11 2021
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